molecular formula C12H19ClFN5 B12236147 N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12236147
M. Wt: 287.76 g/mol
InChI Key: YXXMWFWKBWZIKH-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoroethyl groups. Common synthetic methods include:

Chemical Reactions Analysis

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-18(7-5-13)15-10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H

InChI Key

YXXMWFWKBWZIKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2C)CCF.Cl

Origin of Product

United States

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